molecular formula C11H10N4O B026232 1,3-Di(pyridin-3-yl)urea CAS No. 39642-60-9

1,3-Di(pyridin-3-yl)urea

Cat. No. B026232
CAS RN: 39642-60-9
M. Wt: 214.22 g/mol
InChI Key: CJYIFBGXLCPMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(pyridin-3-yl)urea is a chemical compound . It is also known as N-(3-pyridinyl)urea .


Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, which includes 1,3-Di(pyridin-3-yl)urea, can be achieved by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% and by the reactions of bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole in yields of up to 94% .


Molecular Structure Analysis

The molecular weight of 1,3-Di(pyridin-3-yl)urea is 214.22300 . The InChI code is 1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H, (H3,7,9,10) .


Chemical Reactions Analysis

1,3-Di(pyridin-3-yl)urea can be used in the copper(I)-catalyzed aerobic oxidation of primary alcohols to aldehydes .


Physical And Chemical Properties Analysis

1,3-Di(pyridin-3-yl)urea has a density of 1.37g/cm3 and a boiling point of 299.3ºC at 760 mmHg . It has a melting point of 188-190 .

Safety and Hazards

The safety information for 1,3-Di(pyridin-3-yl)urea includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,3-Di(pyridin-3-yl)urea and its derivatives have potential therapeutic applications . The design and synthesis of this group of compounds are of interest in medicinal chemistry .

properties

IUPAC Name

1,3-dipyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIFBGXLCPMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356071
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(pyridin-3-yl)urea

CAS RN

39642-60-9
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di(pyridin-3-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Di(pyridin-3-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Di(pyridin-3-yl)urea
Reactant of Route 4
Reactant of Route 4
1,3-Di(pyridin-3-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Di(pyridin-3-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Di(pyridin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.